5-((1H-Indol-6-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one
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Overview
Description
(5E)-5-(1H-indol-6-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a complex organic compound that features an indole moiety, a mercapto group, and an imidazol-4-one core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(1H-indol-6-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a suitable aldehyde, followed by cyclization and introduction of the mercapto group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The mercapto group can undergo oxidation to form disulfides.
Reduction: The compound can be reduced under specific conditions to modify the imidazol-4-one ring.
Substitution: Various substitution reactions can occur at the indole or phenyl rings, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, oxidation of the mercapto group may yield disulfides, while substitution reactions can introduce various functional groups to the indole or phenyl rings.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, it may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound could be investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, it may find applications in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which (5E)-5-(1H-indol-6-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(5E)-5-(1H-indol-6-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one: Similar compounds may include other indole derivatives, mercapto-imidazolones, or phenyl-substituted imidazoles.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C18H13N3OS |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-hydroxy-5-[(E)-indol-6-ylidenemethyl]-3-phenyl-1H-imidazole-2-thione |
InChI |
InChI=1S/C18H13N3OS/c22-17-16(11-12-6-7-13-8-9-19-15(13)10-12)20-18(23)21(17)14-4-2-1-3-5-14/h1-11,22H,(H,20,23)/b12-11+ |
InChI Key |
GSRSVOVNHDPJPM-VAWYXSNFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=C(NC2=S)/C=C/3\C=CC4=CC=NC4=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(NC2=S)C=C3C=CC4=CC=NC4=C3)O |
Origin of Product |
United States |
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